1-Hexadecyl-1H-benzimidazole
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Overview
Description
1-Hexadecyl-1H-benzo[d]imidazole is a compound belonging to the benzimidazole family, characterized by a hexadecyl chain attached to the nitrogen atom of the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexadecyl-1H-benzo[d]imidazole can be synthesized through various methods. One common approach involves the condensation of substituted ortho-phenylenediamines with long-chain alkyl aldehydes under acidic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, followed by cyclization to yield the desired benzimidazole derivative .
Industrial Production Methods: Industrial production of 1-Hexadecyl-1H-benzo[d]imidazole often employs catalytic methods to enhance yield and selectivity. Catalysts such as metal triflates (e.g., scandium triflate) or other Lewis acids are used to facilitate the cyclization process. The reaction conditions are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Hexadecyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
1-Hexadecyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of dyes, pigments, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-Hexadecyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects, or interfere with cell signaling pathways, resulting in anticancer activity .
Comparison with Similar Compounds
- 1-Hexadecyl-2-methyl-1H-benzo[d]imidazole
- 1-Hexadecyl-1H-benzo[d]imidazole-2-thiol
- 1-Hexadecyl-1H-benzo[d]imidazole-5-carboxylic acid
Uniqueness: 1-Hexadecyl-1H-benzo[d]imidazole is unique due to its specific hexadecyl chain, which imparts distinct physicochemical properties and biological activities compared to other benzimidazole derivatives. The long alkyl chain enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability .
Properties
Molecular Formula |
C23H38N2 |
---|---|
Molecular Weight |
342.6 g/mol |
IUPAC Name |
1-hexadecylbenzimidazole |
InChI |
InChI=1S/C23H38N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-25-21-24-22-18-15-16-19-23(22)25/h15-16,18-19,21H,2-14,17,20H2,1H3 |
InChI Key |
RWMRETJLJRUDMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C=NC2=CC=CC=C21 |
Origin of Product |
United States |
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